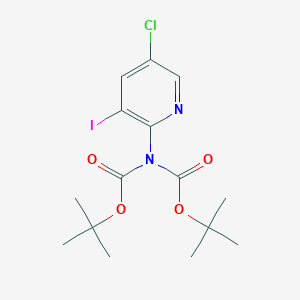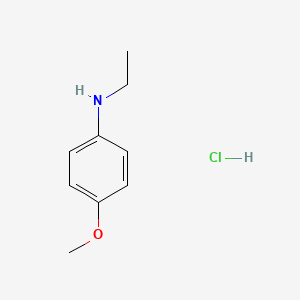
(R)-3-Chloro-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from homophenylalanine. Chlorination of the phenyl ring is achieved using reagents like thionyl chloride (SOCl₂) under controlled conditions.
Enzymatic Methods: Enzymatic synthesis can also be employed, where specific enzymes are used to introduce the chlorine atom into the phenyl ring.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly used, where the synthesis is carried out in large reactors under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Continuous flow synthesis is another method, which offers advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The chlorine atom can be reduced to form (R)-3-Homophenylalanine.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and conditions such as acidic or basic environments.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN₃) in polar aprotic solvents.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Reduced Derivatives: Resulting from the reduction of the chlorine atom.
Substitution Products: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(R)-3-Chloro-homophenylalanine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which (R)-3-Chloro-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Homophenylalanine: Lacks the chlorine atom, resulting in different chemical and biological properties.
3-Chlorophenylalanine: Similar structure but different stereochemistry.
Other Halogenated Amino Acids: Compounds with different halogens (e.g., fluorine, bromine) on the phenyl ring.
Uniqueness:
Chirality: The presence of the chiral center in (R)-3-Chloro-homophenylalanine gives it distinct properties compared to its non-chiral counterparts.
Biological Activity: The chlorine atom may confer unique biological activities not seen in other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2R)-2-amino-4-(3-chlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNXVGEFJHTMY-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8095481.png)



![N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride](/img/structure/B8095509.png)







![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B8095551.png)
